molecular formula C11H10F3NO4 B2442829 Ethyl 2-oxo-2-[4-(trifluoromethoxy)anilino]acetate CAS No. 338405-23-5

Ethyl 2-oxo-2-[4-(trifluoromethoxy)anilino]acetate

Cat. No. B2442829
CAS RN: 338405-23-5
M. Wt: 277.199
InChI Key: MQMQSOXPQRQHQK-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-2-[4-(trifluoromethoxy)anilino]acetate is a chemical compound with the molecular formula C18H13F6NO5 . It has an average mass of 437.290 Da and a monoisotopic mass of 437.069794 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of 18 carbon atoms, 13 hydrogen atoms, 6 fluorine atoms, 1 nitrogen atom, and 5 oxygen atoms .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Fluorinated Compounds : This compound undergoes reactions with dialkyl acetylenedicarboxylates in the presence of triphenylphosphine to produce fluorinated derivatives. These reactions demonstrate significant chemical versatility and are useful in synthesizing complex fluorinated structures (Yavari, Nasiri, & Djahaniani, 2005).

  • Use in Polymer Synthesis : In the synthesis of poly(2-ethyl-2-oxazoline), a polymer with biomedical applications, ethyl acetate (a related compound) is used as a solvent. This demonstrates the potential of ethyl acetate derivatives in green chemistry and pharmaceutical applications (Vergaelen et al., 2020).

  • Formation of γ-Oxo-acrylates : Ethyl 2-oxo-2-[4-(trifluoromethoxy)anilino]acetate is involved in the synthesis of γ-oxo-acrylates. This process highlights its role in creating structurally diverse and potentially biologically active compounds (Manfredini, 1988).

Applications in Organic Chemistry

  • Modification of Natural Compounds : This compound is instrumental in modifying natural substances, as evidenced in studies on the marine fungus Penicillium sp. Such applications underscore its importance in natural product chemistry and drug discovery (Wu et al., 2010).

  • Organic Synthesis : It is used in the synthesis of diverse organic compounds, such as 1-aryl-4-ethoxy-5-oxo-4,5-dihydro-1H-pyrrole-2,3-dicarboxylates. This underscores its versatility and importance in organic synthesis and pharmaceutical chemistry (Yavari, Aghazadeh, & Tafazzoli, 2002).

  • Catalysis in Photoredox Reactions : Its derivatives are used in photoredox-catalyzed transformations, enabling the formation of complex molecules under mild conditions. This highlights its role in advanced synthetic methodologies (Caldora et al., 2021).

Environmental and Green Chemistry

  • Use in Green Synthesis : Ethyl acetate, a related compound, is used as a green solvent in various synthetic processes, exemplifying the drive towards more environmentally friendly and sustainable chemistry practices (Sweeney et al., 2017).

  • Environmentally Friendly Epoxidation : The use of ethyl acetate in the epoxidation of olefins with Oxone demonstrates its potential in environmentally friendly and practical large-scale syntheses (Hashimoto & Kanda, 2002).

properties

IUPAC Name

ethyl 2-oxo-2-[4-(trifluoromethoxy)anilino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO4/c1-2-18-10(17)9(16)15-7-3-5-8(6-4-7)19-11(12,13)14/h3-6H,2H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQMQSOXPQRQHQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=CC=C(C=C1)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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